Product packaging for 2,3,6,7-Tetrahydroxycholanoic acid(Cat. No.:CAS No. 83504-21-6)

2,3,6,7-Tetrahydroxycholanoic acid

Cat. No.: B1209655
CAS No.: 83504-21-6
M. Wt: 424.6 g/mol
InChI Key: KAHZQJKLALFAGB-GJBXGSECSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,6,7-Tetrahydroxycholanoic acid is a high-purity, synthetic tetrahydroxylated bile acid analog designed for advanced scientific research. As a member of the cholanoic acid steroid family , this compound features a unique hydroxylation pattern at the 2, 3, 6, and 7 positions of the sterol nucleus. This specific structure is of significant interest for investigating the structure-activity relationships of bile acids, particularly how the number and position of hydroxyl groups influence their physicochemical and biological properties. Bile acids are fundamental physiological agents that act as potent detergents to facilitate the emulsification, digestion, and absorption of dietary lipids and fat-soluble vitamins . Beyond their classical role in digestion, modern research has unveiled that bile acids are critical signaling molecules that activate specific nuclear and membrane receptors (e.g., FXR, TGR5), regulating fundamental processes such as cholesterol homeostasis, energy metabolism, and glucose regulation . The distinctive tetrahydroxylated structure of this compound likely confers altered hydrophilicity, self-association properties, and critical micellar concentration compared to di- or tri-hydroxy bile acids, making it a valuable tool for studying bile acid transport and metabolism in the enterohepatic circulation . Researchers can utilize this compound to explore its potential effects on key enzymes in the bile acid biosynthetic pathways , its interactions with transporter systems in the liver and ileum, and its relative cytotoxicity compared to other bile acid species. It may also serve as a key intermediate or reference standard in the synthesis and analysis of novel bile acid derivatives or as a probe for investigating the evolving roles of bile acids in cell signaling and metabolic diseases . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H40O6 B1209655 2,3,6,7-Tetrahydroxycholanoic acid CAS No. 83504-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83504-21-6

Molecular Formula

C24H40O6

Molecular Weight

424.6 g/mol

IUPAC Name

(4R)-4-[(8S,9S,10R,13R,14S,17R)-2,3,6,7-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O6/c1-12(4-7-19(27)28)13-5-6-14-20-15(8-9-23(13,14)2)24(3)11-18(26)17(25)10-16(24)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28)/t12-,13-,14+,15+,16?,17?,18?,20+,21?,22?,23-,24-/m1/s1

InChI Key

KAHZQJKLALFAGB-GJBXGSECSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CC(C(C4)O)O)C)O)O)C

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C(C4[C@@]3(CC(C(C4)O)O)C)O)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CC(C(C4)O)O)C)O)O)C

Synonyms

2,3,6,7-tetrahydroxycholanoic acid
2,3,6,7-THCA

Origin of Product

United States

Classification and Nomenclature Within the Cholanoid Research Landscape

Bile acids are a family of steroids synthesized from cholesterol in the liver. Their basic structure is a C24 cholanoic acid, characterized by a steroid nucleus and a five-carbon side chain terminating in a carboxyl group. The classification and nomenclature of bile acids are determined by the number, position, and stereochemistry (α or β orientation) of the hydroxyl (-OH) groups attached to the steroid nucleus.

A "tetrahydroxycholanoic acid" is, by definition, a cholanoic acid derivative that possesses four hydroxyl groups. The specific name "2,3,6,7-Tetrahydroxycholanoic acid" indicates that these hydroxyl groups are located at the 2nd, 3rd, 6th, and 7th carbon positions of the cholane (B1240273) steroid nucleus. The precise stereochemistry at each of these positions would be denoted by α or β prefixes (e.g., 2α, 3β, 6α, 7β), which are crucial for defining the exact three-dimensional structure and, consequently, the biological activity of the molecule.

In the broader landscape of cholanoid research, bile acids are categorized based on their hydroxylation patterns. For instance, common bile acids include dihydroxy bile acids (like chenodeoxycholic acid and deoxycholic acid) and trihydroxy bile acids (like cholic acid). Polyhydroxylated bile acids, such as the theoretical this compound, represent a class with four or more hydroxyl groups.

Academic Significance of Polyhydroxylated Bile Acids in Biochemical Studies

Established Synthetic Routes for this compound Derivatives

The chemical synthesis of polyhydroxylated bile acids presents a considerable challenge due to the need for precise control over the stereochemistry at multiple chiral centers on the steroid nucleus. While a diverse array of tetrahydroxylated bile acid (THBA) isomers can be synthesized, research has often focused on specific isomers identified in biological systems or those with potential therapeutic applications. researchfeatures.com

Synthesis of Specific Stereoisomers of this compound

Specific isomers of tetrahydroxycholanoic acid have been synthesized to serve as authentic standards for their identification in biological fluids. For instance, the chemical syntheses of 3α,6β,7α,12α- and 3α,6β,7β,12α-tetrahydroxy-5β-cholan-24-oic acids have been successfully conducted. nih.gov These syntheses are crucial for confirming the structures of unusual bile acids found in the amniotic fluid and urine of patients with cholestatic liver disease. nih.gov The synthesis of another isomer, 3α,6α,7α,12α-tetrahydroxycholanoic acid, has also been undertaken for research into its effects on cholestatic liver injury. maastrichtuniversity.nl The general approach to creating these complex molecules involves starting with more common bile acids, like cholic acid or deoxycholic acid, and introducing additional hydroxyl groups through a series of controlled chemical reactions. jst.go.jp

Regioselective and Stereoselective Functionalization Approaches

Achieving regioselectivity (controlling the position of a reaction) and stereoselectivity (controlling the 3D orientation of the new functional group) is paramount in bile acid chemistry. Various strategies have been developed to modify the hydroxyl groups on the steroid nucleus.

Selective oxidation of specific hydroxyl groups, followed by stereoselective reduction, is a common method to invert the stereochemistry (epimerization) of a hydroxyl group. For example, the 7α-hydroxyl group of chenodeoxycholic acid can be epimerized to the 7β-position to form ursodeoxycholic acid. nih.gov This principle can be applied to introduce desired stereochemistries in a polyhydroxylated scaffold.

Enzymatic approaches offer high selectivity. Cytochrome P450 monooxygenases, for instance, can be engineered to perform regioselective and stereoselective hydroxylations at specific carbon atoms of the bile acid structure. nih.gov A semi-rational design strategy has been used to enhance the regioselectivity of a bacterial monooxygenase for the C7β-hydroxylation of lithocholic acid. nih.gov

The Mitsunobu reaction provides a powerful method for the stereospecific synthesis of epimers. This reaction has been used to synthesize 3β-hydroxylated bile alcohols from their 3α-analogs, achieving epimerization in a single step. nih.govcngb.org The success of this reaction depends on the steric environment of the hydroxyl group, with equatorial hydroxyls reacting more readily. nih.govcngb.org

Interactive Table 1: Summary of Functionalization Approaches for Bile Acids

Approach Description Selectivity Example Application
Selective Oxidation/Reduction Oxidation of a target hydroxyl group to a ketone, followed by stereoselective reduction to yield the desired alcohol epimer. nih.gov Regio- and Stereoselective Epimerization of the 7α-hydroxyl group to a 7β-hydroxyl group. nih.gov
Enzymatic Hydroxylation Use of enzymes, such as cytochrome P450s, to introduce hydroxyl groups at specific positions with high selectivity. nih.gov Regio- and Stereospecific C7β-hydroxylation of lithocholic acid to produce ursodeoxycholic acid. nih.gov
Mitsunobu Reaction A one-step method for inverting the stereochemistry of a secondary alcohol using triphenylphosphine (B44618) and an azodicarboxylate. nih.govcngb.org Stereospecific Synthesis of 3β-hydroxy bile alcohols from their 3α-epimers. nih.govcngb.org
Remote Functionalization Using a directing group to achieve functionalization at a position remote from existing functional groups. nih.gov Regioselective Breslow's biomimetic remote functionalization has been used in the synthesis of rare bile acids. nih.gov

Preparation of Conjugated Forms of this compound for Research Applications

In the liver, bile acids are conjugated with amino acids, primarily glycine (B1666218) and taurine (B1682933), to increase their water solubility and decrease their pKa. nih.govnih.gov The preparation of these conjugated forms is essential for research into their transport, metabolism, and receptor interactions.

Glycine and Taurine Conjugation Methodologies

The conjugation of bile acids with glycine and taurine is an amidation reaction that links the carboxyl group of the bile acid's side chain to the amino group of the amino acid. nih.gov This process can be achieved through both enzymatic and chemical synthesis methods.

Enzymatic Synthesis: In humans, this reaction is catalyzed by the bile acid-CoA:amino acid N-acyltransferase (BAAT) enzyme. nih.gov The process involves two steps: first, the activation of the bile acid to its coenzyme A (CoA) thioester by bile acid-CoA synthetase (BACS), followed by the BAAT-catalyzed transfer of the bile acid to glycine or taurine. nih.gov Research has shown that a single enzyme in human liver is capable of conjugating bile acids with both glycine and taurine.

Chemical Synthesis: Chemical methods provide a versatile alternative for synthesizing conjugated bile acids. A simple and efficient one-pot method involves the condensation of an unconjugated bile acid with taurine or a glycine ester using a coupling agent like diethyl phosphorocyanidate in the presence of triethylamine (B128534). This approach yields the desired conjugated bile acids in high percentages (89-96%). Another established method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as the coupling agent in an aqueous pyridine (B92270) hydrochloride buffer, which allows for the rapid and high-yield conjugation of various bile acids, including those with labile structures.

Interactive Table 2: Comparison of Bile Acid Conjugation Methods

Method Description Advantages Disadvantages
Enzymatic (BAAT) Two-step process involving activation to a CoA-ester followed by enzyme-catalyzed amidation with glycine or taurine. nih.gov High specificity; mimics the natural biological process. Requires purified enzymes and cofactors; may have substrate specificity limitations.
Chemical (DEPC/TEA) One-pot condensation of the bile acid with the amino acid using diethyl phosphorocyanidate (DEPC) and triethylamine (TEA). Simple, efficient, high yields (89-96%). Requires non-aqueous conditions for some variations; use of reagents that need to be removed.
Chemical (EDC) Condensation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a water-soluble coupling agent. Rapid (2 hours at room temperature), high yields (>95%), works in aqueous buffer. EDC can sometimes lead to side reactions if not controlled properly.

Other Amidation and Esterification Strategies

Beyond glycine and taurine, bile acids can be conjugated with other amino acids. Recent studies have shown that bacterial bile salt hydrolase (BSH) enzymes, traditionally known for deconjugation, can also catalyze the amidation of bile acids with a variety of amino acids, such as phenylalanine, tyrosine, and leucine. researchgate.net This discovery has opened up new avenues for synthesizing novel bacterially-conjugated bile acid amidates (BBAAs) for research. researchgate.net

Esterification of the C-24 carboxylic acid group is another common derivatization strategy. Methyl esters of bile acids are frequently prepared for analytical purposes, particularly for gas chromatography, as this increases the volatility of the compound. nih.gov Esterification is typically achieved by reacting the bile acid with an alcohol (e.g., methanol) under acidic conditions.

Derivatization Techniques for Structural Elucidation and Biological Probing

Derivatization is a critical step in the analysis of bile acids, including polyhydroxylated forms, by techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This chemical modification is performed to improve the analytical properties of the compounds, such as their volatility, thermal stability, and ionization efficiency, which ultimately enhances detection sensitivity and specificity. nih.govnih.gov

For GC-MS analysis, the polar hydroxyl and carboxyl groups must be derivatized to increase volatility. nih.gov A common two-step procedure involves esterification of the carboxyl group to form a methyl ester, followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.gov

For LC-MS/MS, while derivatization is not always required, it can significantly enhance detection sensitivity. nih.gov A parallel derivatization strategy using reagents like 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) (DMP) has been developed to label bile acids at the carboxyl group. nih.gov This approach has been shown to increase the detection sensitivity by dozens or hundreds of times compared to their underivatized forms, allowing for comprehensive profiling in biological samples. nih.gov The derivatization reaction is rapid and efficient, proceeding at room temperature. nih.gov Another technique for enhancing sensitivity and providing structural information involves derivatizing the 3-oxo group (formed after enzymatic oxidation of the 3α-hydroxyl group) with reagents like Girard P. researchgate.net

Interactive Table 3: Derivatization Reagents for Bile Acid Analysis

Analytical Technique Reagent(s) Target Functional Group(s) Purpose
GC-MS Methanol/HCl, followed by a silylating agent (e.g., BSTFA, TMCS) Carboxyl and Hydroxyl Increase volatility and thermal stability. nih.gov
LC-MS/MS 2-hydrazinyl-4,6-dimethylpyrimidine (DMP) or 2-hydrazinylpyrimidine (DP) Carboxyl Increase ionization efficiency and detection sensitivity. nih.gov
LC-MS/MS Girard P Reagent Ketone (after enzymatic oxidation of a hydroxyl group) Increase ionization efficiency for sensitive detection and structural analysis.
FAB-MS 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Taurine Carboxyl Couple with taurine to yield intense pseudomolecular ions for collision-induced fragmentation analysis.

Endogenous Biosynthesis and Complex Metabolic Pathways of 2,3,6,7 Tetrahydroxycholanoic Acid

Precursor Substrates and Initial Enzymatic Conversions

The journey from a lipid-soluble cholesterol molecule to a water-soluble bile acid begins with the catabolism of the cholesterol backbone and the introduction of multiple hydroxyl groups by specialized enzymes.

The fundamental structure of all bile acids, the C24 cholanoic acid backbone, is derived from the catabolism of cholesterol, a 27-carbon sterol. mdpi.com This metabolic process represents a primary route for cholesterol elimination from the body. mdpi.com The synthesis is initiated in the liver through two main pathways: the classical (or neutral) pathway and the alternative (or acidic) pathway. nih.govnih.gov The classical pathway, which accounts for the majority of bile acid synthesis in humans, begins with the modification of the steroid nucleus. nih.gov The alternative pathway is initiated by the oxidation of the cholesterol side chain. nih.govnih.gov Both pathways involve a series of enzymatic steps that modify the cholesterol structure, ultimately leading to a C24 steroid with a carboxylic acid side chain, forming the essential cholanoic acid backbone. mdpi.comnih.gov

Hydroxylase enzymes, a class of cytochrome P450 monooxygenases, are critical for introducing hydroxyl (-OH) groups onto the steroid nucleus, a key step that increases the hydrophilicity of the molecule. proteopedia.org The position and stereochemistry of these hydroxyl groups define the specific type of bile acid produced. nih.gov

The initial and rate-limiting step in the classical pathway is the introduction of a hydroxyl group at the 7α-position of cholesterol by the enzyme cholesterol 7α-hydroxylase (CYP7A1). nih.govwikipedia.org The alternative pathway is initiated by sterol 27-hydroxylase (CYP27A1), which hydroxylates the cholesterol side chain, followed by the action of oxysterol 7α-hydroxylase (CYP7B1) to add the 7α-hydroxyl group. nih.govnih.govnih.gov

The formation of 2,3,6,7-tetrahydroxycholanoic acid requires hydroxylation at four distinct positions. The 3-hydroxyl group is typically already present from the original cholesterol molecule. The 7-hydroxyl group is added by either CYP7A1 or CYP7B1. Hydroxylation at the 6-position is less common in humans but is a significant pathway in some species, such as mice, where specific enzymes like CYP2C70 are responsible for producing 6-hydroxylated bile acids. nih.gov The introduction of a hydroxyl group at the 2-position is an even more unusual modification. The specific enzymes responsible for the 2- and 6-hydroxylation steps in the formation of this particular tetrahydroxylated bile acid in humans are not as well characterized as the major pathways but are presumed to be carried out by other specific cytochrome P450 enzymes.

EnzymeFunctionCellular Location
CYP7A1 (Cholesterol 7α-hydroxylase) Adds a hydroxyl group at the 7α-position of cholesterol; rate-limiting step in the classical pathway. nih.govwikipedia.orgEndoplasmic Reticulum
CYP27A1 (Sterol 27-hydroxylase) Initiates the alternative pathway by hydroxylating the cholesterol side chain. nih.govnih.govMitochondria
CYP7B1 (Oxysterol 7α-hydroxylase) Adds a 7α-hydroxyl group to oxysterols in the alternative pathway. nih.govnih.govEndoplasmic Reticulum
CYP8B1 (Sterol 12α-hydroxylase) Adds a 12α-hydroxyl group, directing synthesis towards cholic acid. nih.govfrontiersin.orgEndoplasmic Reticulum

Intermediate Metabolites and Sequential Biotransformations

Following the initial hydroxylation events, the bile acid precursors undergo further modifications, including changes in the stereochemistry of hydroxyl groups and the critical shortening of the cholesterol side chain.

The diversity of the bile acid pool is significantly expanded by the action of hydroxysteroid dehydrogenases (HSDHs), a class of oxidoreductase enzymes. nih.gov These enzymes catalyze the reversible oxidation of hydroxyl groups to keto groups. nih.gov This two-step process, involving oxidation to a ketone intermediate followed by reduction, can change the stereochemistry of the hydroxyl group, a process known as epimerization. nih.gov For instance, a 7α-hydroxyl group can be epimerized to a 7β-hydroxyl group, as seen in the conversion of chenodeoxycholic acid to ursodeoxycholic acid (UDCA). nih.gov This epimerization can occur at various positions on the steroid nucleus, including C-3, C-7, and C-12, leading to the formation of various iso- and epi-bile acids. nih.govnih.gov

A crucial step in converting the C27 cholesterol intermediates into C24 bile acids is the shortening of the aliphatic side chain. nih.govnih.gov This process occurs within cellular organelles called peroxisomes. wikipedia.orgnih.govyoutube.com Intermediates such as 3α,7α,12α-trihydroxy-5β-cholestanoic acid (THCA), a precursor to cholic acid, are transported into peroxisomes. nih.govnih.gov

Inside the peroxisome, the side chain undergoes a process analogous to the β-oxidation of fatty acids. nih.govnih.gov This involves a sequence of enzymatic reactions catalyzed by specific peroxisomal enzymes:

Acyl-CoA Oxidase 2 (ACOX2) introduces a double bond. nih.gov

D-bifunctional protein (HSD17β4) hydrates the double bond and then oxidizes the resulting hydroxyl group. nih.govnih.gov

Peroxisomal Thiolase 2 (SCP2) cleaves the bond, releasing a three-carbon unit as propionyl-CoA and yielding the final C24 bile acid-CoA ester. nih.gov

Defects in these peroxisomal enzymes can lead to the accumulation of C27 bile acid intermediates in the serum, which is a diagnostic marker for certain peroxisomal disorders. mayocliniclabs.com

Intermediate MetaboliteDescription
7α-hydroxycholesterol The product of the first step in the classical pathway, formed by CYP7A1. youtube.com
27-hydroxycholesterol The initial product of the alternative pathway, formed by CYP27A1. nih.govyoutube.com
Dihydroxycholestanoic acid (DHCA) A C27 bile acid intermediate, precursor to chenodeoxycholic acid. nih.govnih.gov
Trihydroxycholestanoic acid (THCA) A C27 bile acid intermediate, precursor to cholic acid. nih.govnih.gov

Conjugation and Deconjugation Dynamics within Biological Systems

Before being secreted from the liver into the bile, the newly synthesized bile acids undergo conjugation, a process that dramatically alters their physicochemical properties. wikipedia.org This process is reversible, with deconjugation occurring in the intestine due to microbial action. youtube.com

In the final step of synthesis within hepatocytes, the carboxylic acid side chain of the bile acid is activated to a Coenzyme A (CoA) thioester. nih.gov The enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT) then catalyzes the attachment of an amino acid, either glycine (B1666218) or taurine (B1682933), via an amide bond. nih.gov This conjugation significantly lowers the pKa of the molecule, ensuring that the bile acids remain ionized (as bile salts) in the alkaline environment of the small intestine. wikipedia.orgyoutube.com This anionic state enhances their water solubility and makes them effective detergents for emulsifying dietary fats. nih.gov

Once secreted into the intestinal lumen, these conjugated bile acids can be modified by the gut microbiota. frontiersin.orgyoutube.com Certain gut bacteria, including species of Clostridium and Bacteroides, produce enzymes called bile salt hydrolases (BSHs). researchgate.net These enzymes hydrolyze the amide bond, cleaving off the glycine or taurine and releasing the unconjugated, or free, bile acid. researchgate.netfrontiersin.org This deconjugation is a critical gateway step that allows for further bacterial modifications, such as dehydroxylation, which converts primary bile acids into secondary bile acids. youtube.comfrontiersin.org

Enzymology of Glycine and Taurine Amidation

The conjugation of bile acids with the amino acids glycine or taurine, a process known as amidation, is a critical step in their biosynthesis that enhances their solubility and physiological function. This process occurs via a two-step enzymatic reaction primarily in the liver. mdpi.com

First, the bile acid's carboxyl group at the C-24 position is activated by the enzyme bile acid-CoA synthetase (BACS), which converts the bile acid into its coenzyme A (CoA) thioester. mdpi.com Following this activation, a second enzyme, bile acid-CoA:amino acid N-acyltransferase (BAAT), catalyzes the transfer of the bile acid from its CoA conjugate to either glycine or taurine. mdpi.comnih.gov This amidation increases the polarity of the bile acid, making it a more efficient detergent for the emulsification of dietary fats and limiting its passive transport across cell membranes. nih.gov

Research has demonstrated that in humans, a single enzyme, human liver bile acid-CoA:amino acid N-acyltransferase (hBAT), is capable of catalyzing the conjugation of bile acids with both glycine and taurine. researchgate.netwikipedia.org Although the human BAAT enzyme has a higher affinity for taurine, the relative abundance of glycine in the liver results in a higher proportion of glycine-conjugated bile acids in humans. mdpi.com

Table 1: Key Enzymes in Bile Acid Amidation

Enzyme Function Location
Bile Acid-CoA Synthetase (BACS) Activates bile acid by converting it to a CoA thioester. Peroxisome, Endoplasmic Reticulum
Bile Acid-CoA:amino acid N-acyltransferase (BAAT) Transfers the activated bile acid to glycine or taurine. Peroxisome, Endoplasmic Reticulum

Enterohepatic Cycling and Its Influence on Metabolic Fate

The enterohepatic circulation is a highly efficient recycling circuit between the liver and the intestine that conserves the body's bile acid pool. nih.govresearchgate.net After synthesis and conjugation in the liver, bile acids are secreted into the bile, stored in the gallbladder, and released into the small intestine upon food intake. researchgate.net

In the intestine, they facilitate the digestion and absorption of lipids and fat-soluble vitamins. nih.gov As they travel down the intestinal tract, a vast majority—approximately 95%—of bile acids are reabsorbed, primarily in the terminal ileum, and transported back to the liver via the portal vein. nih.govnih.gov This reabsorption is mediated by specific transporters, most notably the apical sodium-dependent bile acid transporter (ASBT). nih.gov

The small fraction of bile acids that escapes reabsorption enters the colon, where they are modified by the gut microbiota. These bacteria deconjugate the bile acids (removing the glycine or taurine) and dehydroxylate them, converting primary bile acids like cholic acid into secondary bile acids such as deoxycholic acid. mdpi.comresearchgate.net This entire cycle, which repeats several times a day, profoundly influences the metabolic fate and composition of the circulating bile acid pool, ensuring a continuous supply for digestive needs while also allowing for microbial modification. nih.govnih.gov

Species-Specific Metabolic Adaptations Leading to this compound Production

The profile of bile acids, including their hydroxylation patterns and conjugation status, varies significantly among different animal species, reflecting distinct metabolic adaptations. nih.gov While all vertebrates produce bile acids, the specific structures synthesized can be unique. nih.gov

One of the most prominent species differences lies in amino acid conjugation. In humans, bile acids are predominantly conjugated with glycine, at a ratio of approximately 3:1 over taurine. nih.gov Conversely, species like mice and rats almost exclusively use taurine for conjugation. nih.govnih.gov

Hydroxylation patterns on the steroid nucleus also show remarkable species specificity. For instance, mice produce muricholic acids, which feature hydroxylation at the C-6 position, while humans primarily synthesize cholic acid and chenodeoxycholic acid, with hydroxylation at C-3, C-7, and, for cholic acid, C-12. wikipedia.org Pigs are known to produce hyocholic acid, which has a 6α-hydroxyl group. wikipedia.org The existence of tetrahydroxylated bile acids, such as those hydroxylated at the C-3, C-7, C-12, and C-16 positions, has been noted in some snake species, indicating that pathways for producing such highly hydroxylated compounds exist in the animal kingdom. nih.gov The specific pathways leading to this compound are not broadly characterized across species but would represent a unique hydroxylation pattern.

Table 2: Species Differences in Bile Acid Metabolism

Feature Humans Rodents (Mice/Rats) Pigs
Primary Conjugation Glycine (~75%) Taurine (~95%) Glycine
Primary Bile Acids Cholic Acid, Chenodeoxycholic Acid Cholic Acid, Muricholic Acids Hyocholic Acid, Chenodeoxycholic Acid
Key Hydroxylation Sites C-12 (for Cholic Acid) C-6 (for Muricholic Acids) C-6 (for Hyocholic Acid)

Developmental Variations in Endogenous Levels and Biosynthetic Capacity (e.g., Fetal and Neonatal Periods)

The biosynthesis of bile acids is not static throughout life; it undergoes significant changes during fetal and neonatal development. The enzymatic machinery in the fetal and newborn liver is immature compared to that of an adult, leading to a unique bile acid profile.

A key feature of this developmental stage is the immaturity of the hepatic enzyme Δ4-3-oxosteroid 5β-reductase (AKR1D1). mdpi.com This enzyme is crucial for the primary bile acid synthesis pathway. Its reduced activity in the perinatal period results in the accumulation and circulation of atypical "fetal bile acids," such as 3-oxo-Δ4 bile acids. mdpi.com The presence of these alternative metabolites is a hallmark of an immature or alternative fetal pathway of bile acid synthesis.

Studies have shown that the concentration of 3-oxo-Δ4 bile acids is significantly higher in the urine of newborns compared to older infants and is also high in meconium. This suggests that the capacity for mature bile acid synthesis develops progressively after birth. Consequently, the endogenous levels and biosynthetic capacity for producing specific bile acids like this compound would also be subject to these developmental variations, with the fetal and neonatal liver possessing a distinct metabolic potential compared to the adult liver.

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of 2,3,6,7 Tetrahydroxycholanoic Acid in Research Samples

High-Resolution Chromatography Techniques

High-resolution chromatography is fundamental for the separation of complex bile acid mixtures, enabling the isolation of specific isomers for accurate identification and quantification.

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) for Steroid and Bile Acid Analysis

Gas-Liquid Chromatography-Mass Spectrometry (GLC-MS) stands as a powerful tool for the analysis of volatile and thermally stable derivatives of bile acids. For a polyhydroxylated compound like 2,3,6,7-Tetrahydroxycholanoic acid, derivatization is an essential prerequisite to increase its volatility and thermal stability for GC analysis. The hydroxyl and carboxyl groups are typically converted to less polar and more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or methyl ester-trimethylsilyl (Me-TMS) ethers.

The derivatization process often involves reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as trimethylchlorosilane (TMCS). The resulting derivatized this compound can then be separated on a capillary column, typically with a non-polar stationary phase. The mass spectrometer detector provides detailed structural information based on the fragmentation patterns of the derivatized molecule upon electron ionization. This allows for the differentiation of isomers based on their unique mass spectra and retention times.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Complex Mixtures

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has become the gold standard for the analysis of bile acids in complex biological matrices due to its high resolution, sensitivity, and specificity. mdpi.com This technique is particularly well-suited for the direct analysis of non-volatile and thermally labile compounds like this compound, without the need for derivatization.

The UPLC system utilizes columns with sub-2 µm particles, which allows for rapid and highly efficient separations of closely related bile acid isomers. A reversed-phase C18 column is commonly employed with a mobile phase gradient consisting of an aqueous component (often containing a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

The tandem mass spectrometer, typically a triple quadrupole or a high-resolution mass spectrometer like a Q-TOF or Orbitrap, provides exceptional selectivity and sensitivity. Detection is usually performed in negative ion mode using electrospray ionization (ESI), where the carboxyl group of the bile acid is readily deprotonated. Multiple Reaction Monitoring (MRM) on a triple quadrupole instrument allows for the highly selective and sensitive quantification of the target analyte by monitoring a specific precursor ion to product ion transition. High-resolution mass spectrometry provides accurate mass measurements, which further aids in the confident identification of the compound.

Below is an example of a UPLC-MS/MS method that could be adapted for the analysis of this compound.

ParameterCondition
Chromatography System Ultra-Performance Liquid Chromatography (UPLC)
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Methanol (1:1, v/v) with 0.1% Formic Acid
Gradient Optimized for separation of polyhydroxylated bile acids
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 - 50 °C
Injection Volume 1 - 10 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM) or Full Scan/dd-MS2
Precursor Ion (m/z) [M-H]⁻ for this compound
Product Ions (m/z) Specific fragments for structural confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or rare compounds like this compound. nih.gov While MS techniques provide information on the mass-to-charge ratio and fragmentation, NMR provides detailed insights into the molecular structure, including the stereochemistry of the hydroxyl groups.

For a complete structural assignment, a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are typically performed. The ¹H NMR spectrum reveals the number and connectivity of protons, while the ¹³C NMR spectrum provides information on the carbon skeleton.

Two-dimensional NMR experiments are crucial for establishing the complete structure:

COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is key to determining the stereochemistry of the hydroxyl groups on the steroid nucleus.

High-field NMR instruments are often required to achieve the necessary resolution to distinguish the numerous overlapping signals in the complex spectra of polyhydroxylated steroids. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) and Related Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) is the ionization technique of choice for the analysis of polar and non-volatile molecules like this compound when coupled with liquid chromatography. nih.gov ESI is a soft ionization method that typically produces intact molecular ions (or pseudomolecular ions), such as the deprotonated molecule [M-H]⁻ in negative ion mode.

The efficiency of ionization can be influenced by the mobile phase composition. The addition of modifiers like formic acid or ammonium acetate can enhance the ionization process. The choice of a negative or positive ionization mode depends on the analyte's structure; for bile acids, the presence of the carboxylic acid group makes negative ion mode highly effective.

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion is isolated and fragmented, are essential for structural confirmation. The resulting product ion spectrum is a characteristic fingerprint of the molecule and can be used to differentiate it from other isomers. High-resolution ESI-MS provides accurate mass measurements of both the precursor and product ions, which allows for the determination of the elemental composition and increases the confidence in the identification of this compound.

Sample Preparation and Extraction Protocols for Biological Matrices

The effective extraction of this compound from complex biological matrices such as plasma, serum, liver tissue, or feces is a critical step for reliable analysis. The goal of sample preparation is to isolate the analyte of interest, remove interfering substances like proteins and lipids, and concentrate the analyte to a level suitable for detection.

A common approach for the extraction of bile acids from liquid biological samples is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) .

Protein Precipitation: This is often the first step for plasma or serum samples. A cold organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate the proteins. After centrifugation, the supernatant containing the bile acids is collected.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of bile acids. A variety of sorbents can be used, with reversed-phase (e.g., C18) and mixed-mode anion exchange cartridges being common choices. The general procedure involves:

Conditioning the SPE cartridge with an organic solvent followed by water.

Loading the supernatant from the protein precipitation step.

Washing the cartridge with a weak solvent to remove interfering substances.

Eluting the bile acids with a stronger organic solvent.

The eluate is then typically evaporated to dryness and reconstituted in a solvent compatible with the analytical instrument. researchgate.net

Liquid-Liquid Extraction (LLE): LLE can also be employed to extract bile acids. A water-immiscible organic solvent is used to extract the bile acids from the aqueous biological sample. The choice of solvent depends on the polarity of the bile acid.

For tissue samples, such as liver, homogenization in an appropriate solvent is required prior to extraction. The use of deuterated internal standards, which are added to the sample at the beginning of the extraction process, is crucial for accurate quantification as they compensate for analyte losses during sample preparation and for matrix effects during analysis.

Method Validation and Reproducibility in Academic Research Settings

For the quantitative analysis of this compound in academic research, it is essential to validate the analytical method to ensure its reliability and reproducibility. mdpi.com A full validation according to regulatory guidelines may not always be necessary, but key validation parameters should be assessed.

A typical method validation in a research setting includes the evaluation of:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples.

Linearity and Range: The concentration range over which the instrument response is proportional to the analyte concentration. This is determined by analyzing a series of calibration standards.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements. These are typically assessed by analyzing quality control (QC) samples at different concentration levels on the same day (intra-day) and on different days (inter-day). mdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Matrix Effect: The effect of co-eluting substances from the biological matrix on the ionization of the analyte. This is particularly important for ESI-MS based methods.

Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in an extracted sample to the response of a standard solution.

Stability: The stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

The following table provides an example of acceptable criteria for method validation in a research setting for a UPLC-MS/MS assay.

Validation ParameterAcceptance Criteria
Linearity (r²) > 0.99
Accuracy Within ± 15% of the nominal concentration (± 20% at LLOQ)
Precision (RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ± 15% of the initial concentration

By employing these advanced analytical methodologies and adhering to rigorous validation practices, researchers can achieve accurate and reproducible qualitative and quantitative assessment of this compound in various research samples, thereby facilitating a deeper understanding of its biological significance.

Biochemical and Molecular Mechanisms of Action of 2,3,6,7 Tetrahydroxycholanoic Acid

Interactions with Cellular Transporters and Uptake Mechanisms

The movement of bile acids into, out of, and between cells is a tightly regulated process mediated by a suite of specialized transport proteins. These transporters are crucial for the enterohepatic circulation of bile acids and for protecting cells, particularly hepatocytes, from the accumulation of potentially toxic bile acid concentrations.

The canalicular membrane of hepatocytes represents the primary exit route for bile acids from the liver into the bile. This process is orchestrated mainly by two ATP-binding cassette (ABC) transporters: the Bile Salt Export Pump (Bsep) and the Multidrug Resistance-Associated Protein 2 (Mrp2).

Bsep, also known as ABCB11, is the principal transporter responsible for the secretion of monovalent bile acids, such as taurocholic acid, into the bile. evotec.com Its function is vital for maintaining bile flow, and its inhibition is a key event in the initiation of cholestatic drug-induced liver injury (DILI). evotec.com

Mrp2 (or ABCC2) works in concert with Bsep, primarily transporting conjugated organic anions, including sulfated and glucuronidated bile acids, as well as conjugated bilirubin. nih.govnih.govsolvobiotech.com Studies using canalicular membrane vesicles have demonstrated that Mrp2 is responsible for the ATP-dependent transport of compounds like taurochenodeoxycholate sulfate (B86663) and taurolithocholate sulfate. nih.gov Interestingly, there appears to be a cooperative or potentiating interaction between Bsep and Mrp2 in bile acid transport. nih.gov Genetic deficiencies in Mrp2 result in Dubin-Johnson Syndrome, a condition characterized by chronic hyperbilirubinemia. solvobiotech.combiorxiv.org Given its structure, 2,3,6,7-tetrahydroxycholanoic acid, particularly in its conjugated forms, is a plausible substrate for both Bsep and Mrp2.

P-glycoprotein (P-gp, or ABCB1), the product of the MDR1 gene, is a well-characterized efflux pump that actively removes a wide array of xenobiotics from cells, playing a critical role in drug disposition and multidrug resistance in cancer. nih.govmedsafe.govt.nz While its primary role is not bile acid transport, certain bile acids have been shown to interact with and inhibit P-gp function. nih.gov

Research has demonstrated that specific conjugated bile acids, including taurolithocholate, taurochenodeoxycholate, and glycochenodeoxycholate, can inhibit P-gp-mediated drug transport in both multidrug-resistant cell lines and rat liver canalicular membrane vesicles. nih.gov In contrast, unconjugated primary and secondary bile acids showed no such effect. nih.gov This suggests that the conjugation and hydroxylation pattern of a bile acid is critical for its interaction with P-gp. These interactions could become significant in cholestatic conditions where bile acid concentrations are elevated. nih.gov

The Apical Sodium-Dependent Bile Acid Transporter (ASBT), encoded by the SLC10A2 gene, is the primary mechanism for the reabsorption of bile acids from the intestinal lumen, particularly in the terminal ileum. nih.gov This transporter is a cornerstone of the enterohepatic circulation, which efficiently recycles about 95% of the bile acid pool, and is thus critical for cholesterol homeostasis. nih.gov

ASBT transports a variety of both conjugated and unconjugated bile acids, including cholic acid and taurocholate. nih.gov The affinity for different bile acids is influenced by the number and position of hydroxyl groups. fao.org Three-dimensional modeling of human ASBT has identified distinct binding sites for cholic acid, highlighting the structural basis for its substrate specificity. nih.gov As a cholanoic acid derivative, this compound is an anticipated substrate for ASBT, enabling its reabsorption from the intestine and participation in enterohepatic circulation.

Table 1: Summary of Bile Acid Transporter Interactions

Transporter Location Function Known Interacting Bile Acids Inferred Interaction with this compound
Bsep (ABCB11) Hepatocyte Canalicular Membrane Primary efflux of monovalent bile acids into bile. evotec.com Taurocholic acid, Glycocholic acid. karger.com Likely substrate, especially when conjugated.
Mrp2 (ABCC2) Hepatocyte Canalicular Membrane Efflux of conjugated bile acids and other organic anions. nih.govsolvobiotech.com Taurochenodeoxycholate sulfate, Taurolithocholate sulfate. nih.gov Likely substrate, especially in sulfated or glucuronidated forms.
P-gp (ABCB1) Hepatocyte Canalicular Membrane, Intestine, Kidney, BBB Efflux of xenobiotics; inhibited by some bile acids. nih.govmedsafe.govt.nz Taurochenodeoxycholate, Glycochenodeoxycholate (as inhibitors). nih.gov Potential weak inhibitor or substrate.

| ASBT (SLC10A2) | Apical Membrane of Ileal Enterocytes | Primary uptake of bile acids from the intestine. nih.gov | Cholic acid, Taurocholic acid, Chenodeoxycholic acid. nih.govnih.gov | Expected substrate for intestinal reabsorption. |

Modulation of Intracellular Signaling Pathways and Gene Expression

Beyond their role in digestion, bile acids are now recognized as potent signaling molecules that modulate key nuclear receptors and intracellular pathways, thereby regulating their own synthesis as well as broader metabolic and inflammatory processes.

Bile acids are central regulators of lipid and energy homeostasis, primarily through the activation of the farnesoid X receptor (FXR). Chenodeoxycholic acid is a well-established endogenous FXR agonist. caymanchem.com Activation of FXR in the liver and intestine initiates a signaling cascade that represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the conversion of cholesterol to bile acids. wikipedia.org This creates a negative feedback loop that is fundamental to maintaining cholesterol and bile acid balance. wikipedia.org

Studies in transgenic mice overexpressing CYP7A1 have demonstrated resistance to high-fat diet-induced obesity, fatty liver, and diabetes. nih.gov This protective phenotype is associated with a shift in the bile acid pool, including an increase in FXR antagonists like tauro-β-muricholic acid, and significant reductions in serum levels of certain lipids, including ceramides (B1148491) and sphingomyelins. nih.gov By acting as a signaling molecule, likely through FXR or other related receptors like TGR5, this compound is expected to participate in the intricate regulation of lipid synthesis, transport, and energy utilization. frontiersin.org

The role of bile acids in inflammation is complex, with both pro- and anti-inflammatory effects reported. In cholestatic conditions, elevated concentrations of bile acids can trigger an inflammatory response in the liver. nih.govnih.gov In vitro studies have shown that bile acids, at pathophysiological levels, can induce hepatocytes to express and release pro-inflammatory cytokines and chemokines, such as TNF-α, CCL2 (MCP-1), and CXCL2 (MIP-2), as well as the adhesion molecule ICAM-1. karger.comnih.gov This chemical signaling can lead to the recruitment of neutrophils, initiating an inflammatory cascade that contributes to liver injury. karger.comnih.gov The underlying mechanism may involve the induction of cellular stress (ER and mitochondrial) and the subsequent activation of innate immune pathways like the Toll-like receptor 9 (TLR9) signaling cascade. karger.comnih.gov

Conversely, bile acids can also exert immunomodulatory effects. Gut microbiota play a crucial role in modifying primary bile acids into secondary bile acids, which can then regulate the differentiation and activity of T-cell populations, including pro-inflammatory Th17 cells and anti-inflammatory regulatory T cells (Tregs). news-medical.net Furthermore, some bile acids can activate the Vitamin D Receptor (VDR) in immune cells like macrophages, leading to a reduction in the secretion of inflammatory cytokines such as IL-1 and IL-6. frontiersin.org The specific effect of this compound would depend on its concentration, cellular context, and its specific affinity for receptors like FXR, TGR5, and VDR.

Table 2: Key Signaling Pathways Modulated by Bile Acids

Pathway/Receptor Key Function Effect of Bile Acid Activation Relevant Bile Acids
FXR (Farnesoid X Receptor) Regulation of bile acid, lipid, and glucose metabolism. frontiersin.org Repression of CYP7A1 gene expression; regulation of lipid transport genes. Chenodeoxycholic acid (agonist). caymanchem.com
CYP7A1 Pathway Rate-limiting step in bile acid synthesis from cholesterol. wikipedia.org Downregulated by FXR activation, creating negative feedback. Cholic acid, Chenodeoxycholic acid. wikipedia.org
TGR5 (GPBAR1) G-protein coupled receptor involved in energy homeostasis and inflammation. frontiersin.org Increases cAMP; modulates cholangiocyte and immune cell function. Unconjugated and conjugated bile acids. frontiersin.org
Innate Immune Signaling (e.g., TLR9) Detection of cellular damage and initiation of inflammation. karger.comnih.gov Can be activated by mitochondrial DNA released during bile acid-induced cell stress, leading to cytokine production. nih.gov Taurocholic acid, Glycocholic acid. karger.com

| VDR (Vitamin D Receptor) | Regulation of calcium homeostasis and immune function. frontiersin.org | Generally anti-inflammatory effects in immune cells (e.g., decreased IL-6). frontiersin.org | Lithocholic acid, Deoxycholic acid. frontiersin.org |

Mechanistic Studies in In Vitro and In Vivo Models (Excluding Clinical Human Trials)

Effects on Hepatocyte and Cholangiocyte Physiology in Mouse Models

While direct studies on this compound are limited, research on a structurally similar tetrahydroxylated bile acid (THBA), 3α,6α,7α,12α-Tetrahydroxycholanoic acid, provides valuable insights into the potential effects on liver cells. In a study utilizing the Mdr2-/- mouse model, which mimics sclerosing cholangitis, administration of this THBA demonstrated significant protective effects on hepatocytes and cholangiocytes. nih.gov

The study revealed that this THBA could ameliorate cholestatic liver and bile duct injury through its immunomodulatory functions. nih.gov Specifically, in vitro experiments showed that the THBA reduced the chenodeoxycholic acid (CDCA)-induced expression of inflammatory markers in both hepatocytes and cholangiocytes. nih.govnih.gov A key mechanism identified was the suppression of the pro-inflammatory transcription factor, Early Growth Response 1 (EGR1). nih.gov By reducing EGR1-mediated cytokine secretion from these liver cells, the THBA decreased the recruitment of immune cells like macrophages and neutrophils to the liver, thereby mitigating inflammation and fibrosis. nih.gov

Furthermore, the protective phenotype was observed in Mdr2-/-Bsep-/- double knockout (DKO) mice, which endogenously produce high levels of THBAs. nih.gov These DKO mice did not develop features of sclerosing cholangitis and exhibited a hepatic immune profile skewed towards an anti-inflammatory pattern, a finding that was replicated in Mdr2-/- mice fed a THBA-enriched diet. nih.gov

Table 1: Effects of a Tetrahydroxylated Bile Acid (3α,6α,7α,12α-Tetrahydroxycholanoic acid) on Liver Cells in Mouse Models

Cell TypeModel SystemKey FindingsReference
HepatocytesMdr2-/- mice, in vitroReduced CDCA-induced inflammatory marker expression; Suppressed EGR1 protein and mRNA expression. nih.govnih.gov
CholangiocytesMdr2-/- mice, in vitroReduced CDCA-induced inflammatory marker expression. nih.govnih.gov
Hepatic Immune CellsMdr2-/-Bsep-/- DKO mice, Mdr2-/- miceShift towards an anti-inflammatory immune cell profile. nih.gov

Role in Cholesterol Homeostasis Beyond Detergent Properties

There is currently a lack of scientific studies specifically detailing the role of this compound in cholesterol homeostasis beyond its inherent detergent properties. Bile acids are known to be key regulators of cholesterol metabolism, primarily through the nuclear farnesoid X receptor (FXR), which governs the expression of genes involved in bile acid synthesis from cholesterol. While the general pathways of bile acid feedback regulation on cholesterol synthesis are well-understood, the specific contribution and mechanistic details of this compound in this process have not been elucidated in the available scientific literature.

Comparative Biochemical Research Involving 2,3,6,7 Tetrahydroxycholanoic Acid

Comparative Analysis of Tetrahydroxylated Bile Acid Profiles in Various Species

The profile of tetrahydroxylated bile acids, including 2,3,6,7-Tetrahydroxycholanoic acid, displays significant species-specific differences, which has important implications for the translation of findings from animal models to human diseases. A key distinction lies in the capacity for bile acid hydroxylation, which is a primary detoxification pathway.

Mice, for instance, possess a more hydrophilic bile acid pool compared to humans and have a greater ability to synthesize 6-hydroxylated bile acids. nih.gov This enhanced hydroxylation capacity is a crucial compensatory mechanism in response to cholestatic stress. researchfeatures.com In mouse models of cholestasis, such as the Bsep knockout, the upregulation of hydroxylation pathways leads to the abundant production of THBAs, which is believed to be a major reason for the milder disease phenotype observed in these mice compared to humans with similar genetic defects. maastrichtuniversity.nlnih.gov Humans, on the other hand, produce THBAs in minimal amounts, making them more susceptible to the toxic effects of accumulated hydrophobic bile acids during cholestasis. researchfeatures.com

Studies have shown that in patients with biliary cirrhosis and severe cholestasis, after administration of radiolabeled cholic acid, about 10% of the radioactivity is recovered as tetrahydroxy-cholanoates, primarily 3α,6α,7α,12α-tetrahydroxy-5β- and 1α,3α,7α,12α-tetrahydroxy-5β-cholanoic acids. nih.gov This indicates that while the capacity is limited, the pathway for producing THBAs exists in humans and is activated during cholestasis. Furthermore, elevated urinary levels of THBAs have been correlated with a better clinical outcome in infants with intrahepatic cholestasis, suggesting a protective role in humans as well. nih.gov

The primary bile acids in humans are cholic acid and chenodeoxycholic acid, which are tri- and di-hydroxylated, respectively. In contrast, mice can further metabolize chenodeoxycholic acid to the more hydrophilic muricholic acids through 6-hydroxylation. nih.gov This fundamental difference in bile acid metabolism underscores the importance of using appropriate animal models and carefully interpreting comparative data.

Table 2: Comparative Profile of Tetrahydroxylated Bile Acids (THBAs) in Mice vs. Humans

FeatureMiceHumans
Endogenous THBA Levels (Healthy) Very low to undetectableVery low to undetectable in adults; present in neonates researchgate.net
Response to Cholestasis Significant increase in THBA productionLimited increase in THBA production nih.gov
Primary Hydroxylation Capacity High (especially 6-hydroxylation) nih.govLower than mice researchfeatures.com
Dominant Bile Acids More hydrophilic pool, including muricholic acids nih.govMore hydrophobic pool (cholic and chenodeoxycholic acids)
Clinical Implications of THBAs Protective against severe cholestatic liver injury in Bsep-/- models researchfeatures.comElevated urinary THBAs associated with better prognosis in infantile cholestasis nih.gov

Biochemical Characterization in Specific Physiological and Experimental States

The biochemical characterization of this compound and other THBAs in specific physiological and experimental states, particularly in animal models of cholestasis, has revealed their protective and immunomodulatory properties.

In the Mdr2-/- mouse model of sclerosing cholangitis, the absence of endogenous THBAs is associated with significant liver inflammation and fibrosis. However, the introduction of THBAs through dietary supplementation leads to a marked improvement in liver histology and a reduction in serum markers of liver damage. nih.gov This protective effect is attributed to the hydrophilic and less cytotoxic nature of THBAs, which helps to create a less toxic bile acid pool. nih.gov

A key mechanism underlying the beneficial effects of THBAs is their ability to modulate the hepatic immune response. Research has shown that in Mdr2-/-Bsep-/- DKO mice, which have high levels of endogenous THBAs, there is a shift in the hepatic immune cell profile towards an anti-inflammatory pattern. maastrichtuniversity.nlnih.gov This is characterized by a reduction in the recruitment of inflammatory cells such as macrophages and neutrophils to the liver. nih.gov

Furthermore, THBAs have been shown to directly suppress pro-inflammatory signaling pathways in liver cells. In vitro studies have demonstrated that THBAs can reduce the expression of Early Growth Response 1 (EGR1), a key transcription factor involved in inflammation, in both hepatocytes and cholangiocytes. maastrichtuniversity.nlnih.gov By repressing EGR1 and its downstream targets, THBAs can attenuate the inflammatory cascade that drives liver injury in cholestatic conditions. nih.gov Specifically, THBAs were shown to ameliorate the inflammatory response induced by toxic bile acids like chenodeoxycholic acid (CDCA) and by lipopolysaccharide (LPS)/interferon-γ (IFN-γ) in macrophages. maastrichtuniversity.nlnih.gov

The choleretic activity of THBAs, meaning their ability to stimulate bile flow, is another important aspect of their protective mechanism. By promoting bile flow, THBAs help to flush out accumulated toxic bile acids from the liver, thereby reducing their cytotoxic effects. researchfeatures.com

Table 3: Biochemical Effects of Tetrahydroxylated Bile Acids (THBAs) in Experimental Cholestasis

Biochemical EffectExperimental Model/SystemDetailed Finding
Improved Liver Histology Mdr2-/- Mice (THBA-fed)Reduced inflammation and fibrosis in the liver. nih.gov
Reduced Liver Injury Markers Mdr2-/- Mice (THBA-fed)Decreased serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). nih.gov
Anti-inflammatory Immune Profile Mdr2-/-Bsep-/- DKO Mice & Mdr2-/- Mice (THBA-fed)Shift towards an anti-inflammatory hepatic immune cell profile. maastrichtuniversity.nlnih.gov
Suppression of Pro-inflammatory Pathways In vitro (Hepatocytes, Cholangiocytes, Macrophages)Reduced expression of Early Growth Response 1 (EGR1) and amelioration of CDCA and LPS/IFN-γ induced inflammation. maastrichtuniversity.nlnih.gov
Stimulation of Bile Flow Mouse modelsTHBAs exhibit choleretic activity, aiding in the clearance of toxic bile acids. researchfeatures.com

Future Research Directions and Emerging Methodologies for 2,3,6,7 Tetrahydroxycholanoic Acid

Elucidation of Novel Biosynthetic Enzymes and Regulatory Networks

A primary goal for future research is the identification and characterization of the enzymes responsible for synthesizing 2,3,6,7-Tetrahydroxycholanoic acid. The biosynthesis is presumed to start from primary bile acids like cholic acid or chenodeoxycholic acid, followed by a series of specific hydroxylation steps. The enzymes catalyzing these reactions are likely members of the cytochrome P450 (CYP) superfamily of monooxygenases. While enzymes for hydroxylation at other positions of the steroid nucleus are known, the specific hydroxylases for the C-2, C-6, and C-7 positions in this combination need to be identified.

Future research should focus on:

Functional Genomics: Employing techniques such as RNA interference (RNAi) or CRISPR-Cas9 to systematically knock down or knock out candidate CYP genes in hepatic cell lines. The subsequent analysis of the cellular metabolome for the disappearance or reduction of this compound would pinpoint the responsible enzymes.

Heterologous Expression: Expressing candidate hydroxylase enzymes in model systems like Saccharomyces cerevisiae or E. coli and providing precursor bile acids as substrates in vitro. nih.gov This approach allows for the unambiguous confirmation of enzymatic function. For instance, the characterization of taxoid hydroxylases was achieved by expressing them in yeast. nih.gov

Regulatory Network Analysis: Investigating how the expression of these biosynthetic enzymes is regulated. This involves studying the role of nuclear receptors, such as the Farnesoid X Receptor (FXR), Pregnane X Receptor (PXR), and Vitamin D Receptor (VDR), which are known master regulators of bile acid homeostasis.

Application of Advanced "Omics" Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

To comprehend the functional context of this compound, a systems-level approach is indispensable. Advanced "omics" technologies offer the tools to place this single molecule within the broader landscape of cellular and organismal biochemistry.

Metabolomics: Untargeted metabolomics platforms, primarily using high-resolution mass spectrometry, can be deployed to detect and quantify this compound in a wide array of biological samples (e.g., plasma, urine, tissue). nih.gov This can reveal its distribution, baseline levels, and how its concentration changes in response to various physiological states, dietary interventions, or disease. Pathway analysis using tools like the Kyoto Encyclopedia of Genes and Genomes (KEGG) can then correlate its fluctuations with specific metabolic pathways. nih.gov

Proteomics: Untargeted or targeted proteomics can identify proteins that are differentially expressed in the presence of this compound. nih.gov This can uncover potential receptors, transporters, or downstream effector proteins. For example, if cells treated with the compound show an upregulation of proteins involved in lipid metabolism, it would provide strong evidence for its role in that process. Conjoint analysis of metabolomic and proteomic data can reveal significant correlations between the abundance of this bile acid and specific proteins, highlighting key functional pathways. nih.gov

Development of Innovative In Vitro and In Vivo Research Models for Mechanistic Investigations

Mechanistic studies require robust and relevant research models. The development of specialized in vitro and in vivo systems is crucial for dissecting the specific actions of this compound.

In Vitro Models:

Cell-Based Assays: Utilizing cultured cell lines, such as human hepatocytes (e.g., HepG2, Huh7) or intestinal epithelial cells (e.g., Caco-2), to study the compound's transport kinetics, cytotoxicity, and effects on gene expression. researchgate.net The Caco-2 cell monolayer system, for example, is a well-established model for the small intestinal wall. researchgate.net

Organoid Cultures: Developing three-dimensional liver or intestinal organoids to provide a more physiologically relevant context for studying the compound's metabolism and signaling functions compared to traditional 2D cell cultures.

In Vivo Models:

Germ-Free and Gnotobiotic Mice: Using these models to investigate the potential role of the gut microbiota in the production or modification of this compound, as microbes are known to perform diverse bile acid transformations.

Exploration of Structure-Activity Relationships for Specific Biochemical Functions

Understanding how the specific arrangement of the four hydroxyl groups on the cholanoic acid scaffold contributes to its function is a key question that can be addressed through structure-activity relationship (SAR) studies. An SAR program would systematically probe the importance of each structural feature.

The approach would involve:

Chemical Synthesis: Synthesizing a library of analogs of this compound. This library would include isomers with different stereochemistry of the hydroxyl groups, dehydroxylated versions (e.g., trihydroxy- and dihydroxy- analogs), and derivatives with modifications to the steroid rings or the side chain.

Functional Screening: Testing these synthesized compounds in a panel of bioassays. These assays could measure binding affinity to nuclear receptors, activation of signaling pathways, or inhibition of transport proteins.

Data Analysis: Correlating the structural modifications with changes in biological activity (e.g., EC50 or IC50 values) to build a model of the pharmacophore. researchgate.net This will reveal which hydroxyl groups are essential for activity and which can be modified, providing insight into how the molecule interacts with its biological targets. nih.gov

Investigation of Uncharacterized Biochemical Roles in Model Organisms

While the specific roles of this compound are unknown, hypotheses can be formulated based on the functions of structurally similar bile acids. For example, the related compound 1,3,7,12-Tetrahydroxycholan-24-oic acid is known to be associated with bile salt transporters like the Bile Salt Export Pump (ABCB11) and the Ileal sodium/bile acid cotransporter (SLC10A2). hmdb.ca

Future investigations should therefore explore whether this compound is also a substrate or modulator for these and other transporters. Experiments in model organisms could involve:

Transport Assays: Using in vitro systems expressing specific transporters (e.g., ABCB11, SLCO1A2) to determine if they can actively transport this compound.

Receptor Activation Studies: Testing the ability of the compound to bind to and activate key nuclear receptors involved in metabolic regulation, such as FXR, PXR, LXR, and VDR.

Phenotypic Analysis: Administering this compound to wild-type and genetically modified model organisms and monitoring for phenotypic changes, such as alterations in lipid profiles, glucose homeostasis, or markers of inflammation.

Data Tables

Table 1: Proposed Methodologies for Future Research on this compound

Research Area Proposed Methodology Objective
Biosynthesis CRISPR-Cas9 knockout of candidate CYP genes in hepatic cells. Identify specific hydroxylases in the biosynthetic pathway.
"Omics" Analysis Untargeted LC-MS/MS metabolomics of plasma and tissue. Quantify the compound and correlate its levels with physiological states.
"Omics" Analysis Proteomic analysis of cells treated with the compound. Identify potential receptors, transporters, and downstream effector proteins.
In Vitro Models Transport assays using Caco-2 cell monolayers. Investigate intestinal absorption and efflux mechanisms.
In Vivo Models Administration to germ-free vs. conventional mice. Determine the contribution of gut microbiota to its metabolism.
SAR Studies Synthesis of dehydroxylated and epimeric analogs. Determine which structural features are critical for biological activity.

| Biochemical Roles | Ligand binding assays with nuclear receptors (FXR, PXR, VDR). | Test for direct activation of major metabolic signaling pathways. |

Table 2: Compound Names Mentioned in this Article

Compound Name
1,3,7,12-Tetrahydroxycholan-24-oic acid
This compound
Chenodeoxycholic acid

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying 2,3,6,7-Tetrahydroxycholanoic acid in biological samples?

  • Methodology : Ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) is the gold standard for quantifying hydroxylated bile acids, including cholanoic acid derivatives. This technique offers high sensitivity and specificity for distinguishing structural isomers .
  • Key Considerations :

  • Sample preparation: Use solid-phase extraction (SPE) to isolate bile acids from serum or liver homogenates.
  • Internal standards: Deuterated analogs (e.g., d4-cholic acid) improve quantification accuracy.
  • Data validation: Include calibration curves with ≥5 points and report limits of detection (LOD) and quantification (LOQ).

Q. How can researchers synthesize this compound with high stereochemical purity?

  • Methodology : Enzymatic hydroxylation of cholanoic acid precursors using cytochrome P450 enzymes (e.g., CYP3A4) or chemical synthesis via regioselective protection/deprotection of hydroxyl groups.
  • Protocol :

Start with cholic acid or lithocholic acid as a backbone.

Use tert-butyldimethylsilyl (TBDMS) groups to protect specific hydroxyl positions.

Oxidize unprotected positions and deprotect under acidic conditions.

  • Validation : Confirm stereochemistry via nuclear magnetic resonance (NMR) and compare retention times with authentic standards using HPLC .

Q. What are the primary biological roles of this compound in mammalian systems?

  • Functional Insights :

  • Bile acid homeostasis: Modulates Farnesoid X receptor (FXR) signaling to regulate bile acid synthesis and transport.
  • Anti-inflammatory effects: Reduces pro-inflammatory cytokine release in hepatocytes via NF-κB inhibition.
    • Experimental Design : Use in vitro models (e.g., HepG2 cells) to assess gene expression (qRT-PCR for FXR targets like SHP) and in vivo models (e.g., bile duct-ligated rodents) to evaluate cholestasis mitigation .

Advanced Research Questions

Q. How can contradictory data on the pro- vs. anti-inflammatory effects of this compound be resolved?

  • Analysis Framework :

  • Context-dependent factors : Dose-dependent effects (e.g., anti-inflammatory at low doses vs. cytotoxic at high concentrations).
  • Model systems : Compare primary hepatocytes (human vs. rodent) to account for species-specific receptor affinities.
  • Pathway crosstalk : Use RNA sequencing to identify competing pathways (e.g., FXR vs. TLR4 signaling).
    • Case Study : In Mdr2<sup>−/−</sup> mice, 3α,6α,7α,12α-THBA reduced fibrosis but exacerbated inflammation in Bsep<sup>−/−</sup> models, highlighting genotype-dependent outcomes .

Q. What experimental models are optimal for studying this compound in cholestatic liver disease?

  • Model Selection :

  • Rodent models : Mdr2<sup>−/−</sup> mice (spontaneous cholestasis) or bile duct ligation (BDL) for acute injury.
  • Human relevance : 3D liver organoids with patient-derived iPSCs to assess human-specific responses.
    • Endpoint Metrics :
  • Serum bile acid profiling (UPLC-MS/MS).
  • Hepatic immune cell profiling via flow cytometry (FACS) for macrophages (CD68<sup>+</sup>) and neutrophils (Ly6G<sup>+</sup>) .

Q. How does this compound influence gut-liver axis signaling in metabolic disorders?

  • Methodology :

  • Gut microbiome modulation : Administer the compound to germ-free vs. conventional mice and analyze fecal bile acids (16S rRNA sequencing + metabolomics).
  • Mechanistic studies : Use intestinal FXR knockout models to dissect gut-specific vs. systemic effects.
    • Data Interpretation : Correlate shifts in microbial taxa (e.g., Firmicutes/Bacteroidetes ratio) with changes in hepatic triglyceride levels .

Data Presentation and Critical Analysis Guidelines

Q. What statistical approaches are recommended for analyzing dose-response relationships of this compound?

  • Statistical Tools :

  • Non-linear regression (e.g., log[inhibitor] vs. response in GraphPad Prism).
  • ANOVA with post-hoc Tukey tests for multi-group comparisons.
    • Reporting Standards : Include effect sizes, confidence intervals, and p-values adjusted for multiple comparisons .

Q. How should researchers address batch-to-batch variability in synthetic this compound?

  • Quality Control :

  • Purity assessment : HPLC with UV detection (λ = 210 nm) and ≥98% area under the curve.
  • Structural confirmation : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C-NMR for carbon backbone verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.